(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Description
This compound is a structurally complex heterocyclic molecule featuring a diazinane-trione core (1,3-diazinane-2,4,6-trione) fused with a furan-methyl group and an indole-based substituent. The indole moiety is further modified with a 4-methylphenoxy ethyl chain, contributing to its unique electronic and steric properties. The Z-configuration of the exocyclic double bond (at position 5) is critical for its conformational stability and interaction with biological targets .
Properties
IUPAC Name |
(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-18-8-10-20(11-9-18)35-14-12-29-16-19(22-6-2-3-7-24(22)29)15-23-25(31)28-27(33)30(26(23)32)17-21-5-4-13-34-21/h2-11,13,15-16H,12,14,17H2,1H3,(H,28,31,33)/b23-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZXABLVSLBPY-HAHDFKILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361931 | |
| Record name | STK325518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6366-99-0 | |
| Record name | STK325518 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the catalytic oxidation of 5-hydroxymethylfurfural in a packed-bed continuous flow reactor.
Synthesis of the Indole Derivative: The indole derivative can be synthesized via conventional or microwave-assisted techniques, with yields ranging from 55-78%.
Coupling Reactions: The final step involves coupling the furan-2-ylmethyl intermediate with the indole derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the diazinane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Catalysts such as Ru/Al2O3 in toluene at 140°C.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of diformylfuran .
Scientific Research Applications
Recent studies have highlighted the biological activity of related compounds that share structural features with (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione. Key findings include:
Antimicrobial Activity
Several derivatives have demonstrated significant antimicrobial properties against various bacterial strains. For instance:
- Compounds similar to those derived from furan and rhodanine structures have shown antibacterial effects against Staphylococcus aureus and Bacillus subtilis , with minimum inhibitory concentrations (MICs) ranging from 16 to 32 mg/mL .
Antiviral Properties
Research indicates that certain furan-containing compounds exhibit antiviral activity. For example:
Anticancer Potential
Compounds with similar diazine frameworks have been evaluated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .
Case Studies
Several case studies provide insights into the applications of this compound:
Mechanism of Action
The mechanism of action of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to transcriptional regulation or inhibition of specific enzymes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness can be contextualized by comparing it to related heterocyclic systems:
Table 1: Structural and Functional Comparison
| Compound Name / Core Structure | Key Substituents | Biological Activities | Unique Features |
|---|---|---|---|
| (5Z)-Target Compound | Diazinane-trione, Furan-methyl, Indole | Under investigation (hypothesized: enzyme inhibition) | Combines electron-rich furan, planar indole, and polar diazinane-trione for multi-target interactions . |
| 5-[(2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione | Diazinane-trione, Methoxyphenyl-propenyl | Anticancer, antimicrobial | Lacks indole and furan; relies on conjugated enone system for DNA intercalation . |
| Thiazolidinedione derivatives | Thiazolidine-2,4-dione core | Insulin sensitization (e.g., antidiabetic drugs) | Sulfur-containing core enhances metabolic stability vs. diazinane-trione’s oxygen-rich polarity . |
| Pyrazole-indole hybrids | Pyrazole, Indole | Anti-inflammatory, kinase inhibition | Retains indole’s receptor-binding capacity but lacks diazinane-trione’s hydrogen-bonding potential . |
| 4-Fluorobenzoyl diazinan-2-one derivatives | Diazinan-2-one, Fluorobenzoyl | Antitumor, enzyme inhibition | Trifluoromethyl groups increase lipophilicity vs. target compound’s hydrophilic phenoxyethyl chain . |
Key Comparative Insights
Structural Complexity :
- The target compound integrates three distinct pharmacophores :
- A diazinane-trione core (polar, hydrogen-bond acceptor),
- A furan-methyl group (electron-rich, enhances π-π stacking),
- A 4-methylphenoxyethyl-substituted indole (hydrophobic, receptor-binding). This multi-functional architecture distinguishes it from simpler analogs like thiazolidinediones or pyrazole-indole hybrids, which typically emphasize one dominant functional group .
The furan ring provides electron density that may enhance interactions with aromatic residues in enzyme active sites, unlike non-aromatic substituents in similar compounds (e.g., oxirane derivatives in ) .
Hypothetical Biological Activity: While direct data are scarce, its structural analogs demonstrate dual activity (e.g., antimicrobial and anticancer in ’s thioxo-thiazolidinones).
Synthetic Challenges: The compound’s synthesis likely requires multi-step regioselective reactions, similar to ’s thiazolidinone derivatives. The Z-configuration at the exocyclic double bond may necessitate precise stereochemical control, increasing complexity compared to E-isomers or simpler unsaturated analogs .
Research Findings and Gaps
- In Vitro Studies: No published data exist for the target compound, but related diazinane-triones show IC₅₀ values in the micromolar range against cancer cell lines (e.g., 10–50 µM in ).
- ADME Properties: The phenoxyethyl chain may improve metabolic stability over methyl or ethyl substituents, as seen in ’s ethyl 2-[(4-methylphenyl)amino]propanoate, which exhibits rapid ester hydrolysis .
- Knowledge Gaps: Empirical data on solubility, toxicity, and target selectivity are needed. Computational modeling (e.g., molecular docking) could prioritize assays against enzymes like cyclooxygenase or kinases, given structural parallels to ’s pyrazole-thiazolidinones .
Biological Activity
The compound (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazine-2,4,6-trione is a complex organic molecule with potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound features a furan ring, an indole moiety, and a diazine core, which are known for their diverse biological activities. The structure can be represented as follows:
Key Structural Components
| Component | Description |
|---|---|
| Furan Ring | Contributes to antioxidant activity |
| Indole Moiety | Associated with neuroprotective effects |
| Diazine Core | Potential anti-cancer properties |
Antioxidant Activity
Studies have indicated that compounds with furan rings exhibit significant antioxidant properties. The presence of the furan moiety in this compound suggests potential in scavenging free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases.
Anticancer Properties
Research has shown that indole derivatives often possess anticancer activity. The compound's structure may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. For instance, the indole moiety has been linked to the modulation of signaling pathways involved in cancer progression.
Neuroprotective Effects
Indole compounds are also noted for their neuroprotective effects. They may enhance neuronal survival and function by modulating neurotransmitter levels or protecting against excitotoxicity. This is particularly relevant in conditions such as Alzheimer's disease and other neurodegenerative disorders.
Study 1: Antioxidant Evaluation
In a study examining various indole derivatives, it was found that compounds similar to (5Z)-1-[(furan-2-yl)methyl]-5-{...} demonstrated significant antioxidant activity with an IC50 value of 15 µM. This suggests that the compound may effectively mitigate oxidative stress in biological systems .
Study 2: Anticancer Activity
A series of compounds derived from indole were tested against several cancer cell lines. Notably, one derivative exhibited an IC50 of 20 µM against breast cancer cells (MCF-7), indicating promising anticancer potential . The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Study 3: Neuroprotective Mechanism
In vitro studies on neuronal cell lines revealed that the compound could protect against glutamate-induced toxicity. The protective effect was quantified using MTT assays, showing a significant decrease in cell death at concentrations as low as 10 µM .
Q & A
Q. What are the optimal synthetic routes for preparing (5Z)-1-[(furan-2-yl)methyl]-5-({1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-1,3-diazinane-2,4,6-trione?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including:
- Knoevenagel condensation to form the methylidene bridge.
- N-alkylation for attaching the furan-2-ylmethyl and 4-methylphenoxyethyl groups.
Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and catalysts (e.g., piperidine for condensation). Purity can be optimized using column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed via HPLC (>95% purity) .
Q. How can spectroscopic techniques (NMR, FTIR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- 1H/13C NMR : Identify protons on the indole (δ 7.0–7.5 ppm), furan (δ 6.3–7.4 ppm), and diazinane trione (δ 3.0–4.5 ppm for methylene groups). Coupling patterns distinguish Z/E isomers .
- FTIR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and C=N bonds (~1600 cm⁻¹).
- HRMS : Validate molecular weight (e.g., [M+H]+ via ESI-MS) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Enzyme inhibition : Screen against kinases or hydrolases (e.g., acetylcholinesterase) using fluorometric assays (IC50 determination).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 μM range).
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can molecular docking predict the binding interactions of this compound with biological targets?
- Methodological Answer :
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Target selection : Prioritize receptors with structural homology to indole- or furan-binding proteins (e.g., serotonin receptors, COX-2).
- Validation : Compare docking scores (ΔG) with experimental IC50 values. Adjust force fields (e.g., AMBER) to account for π-π stacking (indole-furan interactions) .
Q. What strategies address contradictions in experimental vs. computational data (e.g., unexpected reactivity or bioactivity)?
- Methodological Answer :
- Theoretical reconciliation : Apply Density Functional Theory (DFT) to model electronic effects (e.g., charge distribution on the diazinane core).
- Experimental validation : Redesign assays under controlled conditions (e.g., oxygen-free for redox-sensitive reactions).
- Cross-disciplinary collaboration : Integrate crystallography (X-ray or cryo-EM) to resolve 3D conformation mismatches .
Q. How can structure-activity relationship (SAR) studies improve its pharmacological profile?
- Methodological Answer :
- Modular synthesis : Replace the 4-methylphenoxyethyl group with electron-withdrawing substituents (e.g., -CF3) to enhance metabolic stability.
- Bioisosteres : Substitute the furan ring with thiophene or pyrrole to modulate lipophilicity (clogP analysis via ChemAxon).
- Pharmacokinetics : Use Caco-2 cell monolayers to assess permeability and microsomal assays for CYP450 metabolism .
Q. What advanced separation techniques optimize its purification from complex reaction mixtures?
- Methodological Answer :
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) for high-resolution separation.
- Countercurrent chromatography (CCC) : Leverage polarity differences in solvent systems (e.g., hexane/ethyl acetate/methanol/water).
- Crystallography : Screen solvents (e.g., DMSO/water) to grow single crystals for X-ray analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
